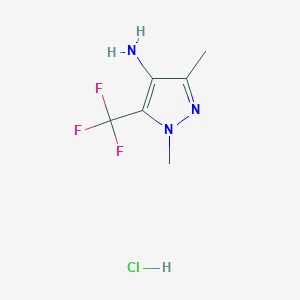![molecular formula C22H21ClN4O3 B2653048 N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251674-35-7](/img/structure/B2653048.png)
N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chlorobenzyl group, a morpholinylpyrazinyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps:
Formation of the pyrazinyl intermediate: This step involves the reaction of a suitable pyrazine derivative with morpholine under specific conditions to form the morpholinylpyrazinyl intermediate.
Coupling with chlorobenzylamine: The intermediate is then reacted with 3-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of new benzamide derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor signaling, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
N-(3-chlorobenzyl)-4-[(3-piperidin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure with a piperidinyl group instead of a morpholinyl group.
N-(3-chlorobenzyl)-4-[(3-pyrrolidin-4-ylpyrazin-2-yl)oxy]benzamide: Contains a pyrrolidinyl group in place of the morpholinyl group.
Uniqueness
N-(3-chlorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the morpholinylpyrazinyl group, which may confer specific biological activities or chemical properties that are distinct from its analogs.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-18-3-1-2-16(14-18)15-26-21(28)17-4-6-19(7-5-17)30-22-20(24-8-9-25-22)27-10-12-29-13-11-27/h1-9,14H,10-13,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQDTAVKIDRLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2652966.png)

![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)
![1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2652972.png)
![2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2652974.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2652975.png)
![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)
![Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2652977.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2652978.png)
![3-{4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)

